3-(2-Bromoethoxy)benzaldehyde
Overview
Description
3-(2-Bromoethoxy)benzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a benzaldehyde derivative where the benzene ring is substituted with a bromoethoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 3-(2-bromoethoxy)benzoic acid.
Reduction: Formation of 3-(2-bromoethoxy)benzyl alcohol.
Scientific Research Applications
Chemistry: 3-(2-Bromoethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In biological research, this compound has been studied for its potential role in drug development. It has shown promising results in preclinical studies for the treatment of cancer and other diseases. Further research is needed to determine its safety and efficacy in clinical settings.
Industry: This compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. In drug development, it is believed to exert its effects by modulating the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, and further studies are needed to elucidate its mechanism of action.
Comparison with Similar Compounds
- 3-(2-Chloroethoxy)benzaldehyde
- 3-(2-Fluoroethoxy)benzaldehyde
- 3-(2-Iodoethoxy)benzaldehyde
Comparison: 3-(2-Bromoethoxy)benzaldehyde is unique due to the presence of the bromo group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-(2-Bromoethoxy)benzaldehyde, also referred to as 4-(2-bromoethoxy)benzaldehyde, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzaldehyde functional group substituted with a bromoethoxy moiety, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9BrO2
- Molecular Weight : 229.07 g/mol
- Structure : The compound features a benzene ring with a formyl group (-CHO) and a bromoethoxy group (-OCH2CH2Br) attached.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on available literature.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
Anticancer Properties
Research into the anticancer potential of this compound reveals promising results. In various cancer cell lines, including breast and colon cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : Studies indicate that it can cause G1 phase arrest in certain cancer cell lines.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and tumor progression.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of bromoethoxybenzaldehydes showed enhanced antimicrobial efficacy compared to their non-brominated counterparts, suggesting that bromination plays a crucial role in their bioactivity .
- In Vivo Studies on Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory effects of this compound in animal models of arthritis, where it significantly reduced swelling and inflammatory markers compared to controls .
Properties
IUPAC Name |
3-(2-bromoethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRAGLPXRVAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370800 | |
Record name | 3-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186191-19-5 | |
Record name | 3-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.